molecular formula C26H44LiO9 B12347328 Mupirocin lithium (100 MG)H0C176926UG/MG(AI)

Mupirocin lithium (100 MG)H0C176926UG/MG(AI)

货号: B12347328
分子量: 507.6 g/mol
InChI 键: GWIISKRLTAEOLJ-JATHGWPISA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

化学反应分析

Types of Reactions

Mupirocin lithium undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of mupirocin, which may have different antibacterial properties .

科学研究应用

Mupirocin lithium has a wide range of scientific research applications:

生物活性

Mupirocin lithium, a topical antibiotic derived from Pseudomonas fluorescens, has garnered attention for its potent antibacterial properties, particularly against gram-positive bacteria. This article delves into the biological activity of mupirocin lithium, highlighting its mechanism of action, efficacy, resistance patterns, and clinical applications.

Mupirocin exerts its antibacterial effects by specifically inhibiting isoleucyl-tRNA synthetase (IRS), an enzyme crucial for protein synthesis in bacteria. By binding reversibly to IRS, mupirocin disrupts the conversion of isoleucine and tRNA to isoleucyl-tRNA, leading to a halt in protein and RNA synthesis. At lower concentrations, mupirocin displays bacteriostatic activity, while at higher concentrations, it becomes bactericidal, effectively killing 90-99% of susceptible bacteria over a 24-hour period .

Efficacy Against Bacterial Strains

Mupirocin lithium has demonstrated significant efficacy against various bacterial strains:

  • Staphylococcus aureus : Particularly effective against methicillin-resistant strains (MRSA), with minimum inhibitory concentrations (MICs) often below 0.5 µg/ml .
  • Streptococcus pyogenes : Exhibits high activity levels, making it suitable for treating skin infections caused by this pathogen .
  • Other Gram-positive Bacteria : Effective against lactobacilli and leuconostocs, mupirocin is less active against most gram-negative bacteria .

The clinical effectiveness of mupirocin is evident in studies showing a therapeutic response rate of 94-98% for impetigo and over 90% for other skin infections post-treatment .

Resistance Patterns

While mupirocin is generally effective, the emergence of resistance poses challenges:

  • Resistance Mechanisms : Resistance often arises through mutations in the IRS gene or the acquisition of plasmids that encode modified forms of IRS .
  • Prevalence : Reports indicate that resistance rates can be as high as 81%, particularly among MRSA strains .
  • Clinical Implications : The presence of resistant strains necessitates careful monitoring and susceptibility testing to guide appropriate use .

Clinical Applications

Mupirocin lithium is primarily used topically for treating:

  • Impetigo : A highly contagious skin infection, with mupirocin showing high efficacy in clinical trials.
  • Secondary Skin Infections : Effective in treating infections resulting from wounds or abrasions.
  • Nasal Carriage of MRSA : Mupirocin is utilized intranasally to decolonize MRSA carriers, reducing infection risk in surgical settings .

Case Studies

Several case studies highlight the effectiveness and safety profile of mupirocin lithium:

  • Impetigo Treatment : In a controlled study involving children with impetigo, mupirocin ointment applied twice daily led to a significant reduction in lesions and bacterial load within one week .
  • MRSA Colonization : A study demonstrated that intranasal mupirocin significantly decreased MRSA colonization rates among patients prior to surgery, contributing to lower postoperative infection rates .

Research Findings

Recent research has focused on understanding the pharmacokinetics and dynamics of mupirocin:

  • Pharmacokinetics : Mupirocin exhibits minimal systemic absorption when applied topically; hence it is primarily localized at the site of application .
  • In Vitro Studies : Antimicrobial susceptibility tests have confirmed the effectiveness of mupirocin against a range of pathogens, reinforcing its role as a first-line treatment for certain infections .

Summary Table of Key Properties

PropertyDetails
Molecular FormulaC26H43O9.Li
Molecular Weight506.56 g/mol
SolubilitySoluble in water (10 mg/mL)
Protein Binding>95%
Primary TargetsStaphylococcus aureus, Streptococcus pyogenes
Resistance RateUp to 81% in MRSA strains

属性

分子式

C26H44LiO9

分子量

507.6 g/mol

InChI

InChI=1S/C26H44O9.Li/c1-16(13-23(30)33-11-9-7-5-4-6-8-10-22(28)29)12-20-25(32)24(31)19(15-34-20)14-21-26(35-21)17(2)18(3)27;/h13,17-21,24-27,31-32H,4-12,14-15H2,1-3H3,(H,28,29);/b16-13+;/t17-,18-,19-,20-,21-,24+,25-,26-;/m0./s1

InChI 键

GWIISKRLTAEOLJ-JATHGWPISA-N

手性 SMILES

[Li].C[C@H]([C@H]1[C@@H](O1)C[C@H]2CO[C@H]([C@@H]([C@@H]2O)O)C/C(=C/C(=O)OCCCCCCCCC(=O)O)/C)[C@H](C)O

规范 SMILES

[Li].CC(C1C(O1)CC2COC(C(C2O)O)CC(=CC(=O)OCCCCCCCCC(=O)O)C)C(C)O

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。